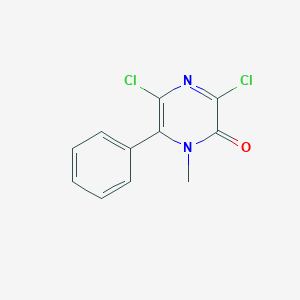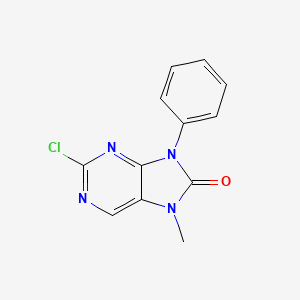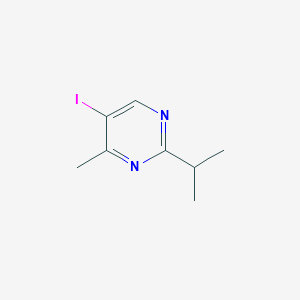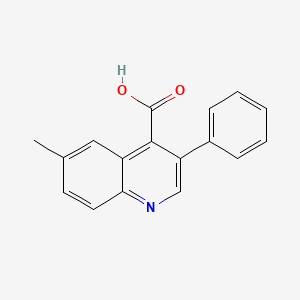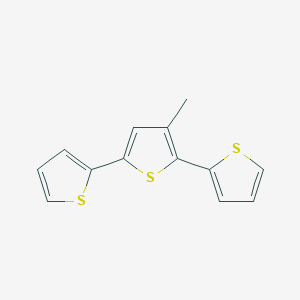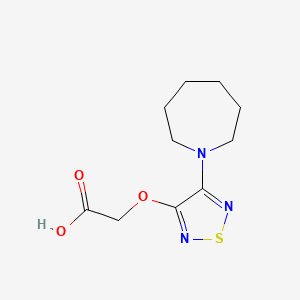
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a heterocyclic compound that features a unique combination of azepane, thiadiazole, and acetic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.
Introduction of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution reactions using azepane derivatives and suitable leaving groups.
Coupling with Acetic Acid: The final step involves coupling the thiadiazole-azepane intermediate with acetic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted azepane derivatives.
Aplicaciones Científicas De Investigación
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.
Pathways: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular membranes to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Oxoazepan-1-yl)acetic acid: Shares the azepane and acetic acid moieties but lacks the thiadiazole ring.
Phenoxy acetamide derivatives: Contain the acetic acid moiety but differ in the heterocyclic ring structure.
Uniqueness
2-((4-(Azepan-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H15N3O3S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
2-[[4-(azepan-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid |
InChI |
InChI=1S/C10H15N3O3S/c14-8(15)7-16-10-9(11-17-12-10)13-5-3-1-2-4-6-13/h1-7H2,(H,14,15) |
Clave InChI |
WASSAYSEFOVTKU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NSN=C2OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11857374.png)


![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)
